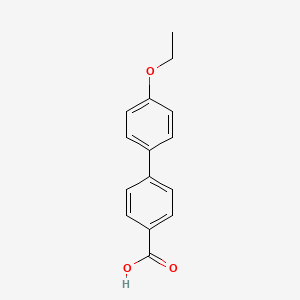

4-Ethoxy-4'-biphenylcarboxylic acid

Beschreibung

4-Ethoxy-4'-biphenylcarboxylic acid (CAS No. 729-18-0) is a biphenyl derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 4'-position. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . Key physical properties include a density of 1.166 g/cm³, a boiling point of 416.5°C, and a flash point of 157.5°C .

This compound is utilized in research and industrial applications, particularly in the synthesis of liquid crystals, coordination polymers, and pharmaceutical intermediates. Suppliers such as LEAP CHEM CO., LTD. and Alfa Chemistry provide high-purity grades for these purposes .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHZIBRSZUFDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629605 | |

| Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-18-0 | |

| Record name | 4′-Ethoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Ethoxy-4’-biphenylcarboxylic acid typically involves multi-step reactions. One common method starts with 4-Bromophenetole, which undergoes a series of reactions including:

- Treatment with n-Butyllithium (n-BuLi) to form a lithium intermediate.

- Reaction with Zinc chloride (ZnCl2) to form an organozinc compound.

- Palladium-catalyzed coupling using bis(triphenylphosphine)palladium(II) chloride [(Ph3P)2PdCl2] and diisobutylaluminum hydride [(i-Bu)2AlH] to form the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Ethoxy-4’-biphenylcarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Organic Chemistry

4-Ethoxy-4'-biphenylcarboxylic acid serves as a versatile building block in organic synthesis. Its biphenyl structure allows for functionalization at various positions, facilitating the creation of complex organic molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various reactions such as esterification, amidation, and coupling reactions .

Reactions and Yield

The compound can be involved in reactions yielding high purity and efficiency. For example, when reacted with thionyl chloride, it can produce acyl chlorides with yields approaching 100% under optimized conditions . These derivatives can further participate in coupling reactions to form more complex structures.

Medicinal Chemistry

Potential Drug Development

Research indicates that derivatives of biphenylcarboxylic acids, including 4-ethoxy-4'-biphenylcarboxylic acid, exhibit biological activity that can be harnessed for drug development. The compound's carboxylic acid functionality is crucial for binding interactions within biological targets, making it a candidate for further modifications aimed at enhancing potency and selectivity against specific enzymes or receptors .

Case Studies

A notable case study highlighted the modification of biphenylcarboxylic acids to enhance their activity as enzyme inhibitors. The structural modifications led to significant increases in potency, demonstrating the importance of the carboxylic acid moiety in binding interactions with target proteins . Such findings underscore the potential of 4-ethoxy-4'-biphenylcarboxylic acid as a scaffold for developing new therapeutic agents.

Materials Science

Polymer Chemistry

In materials science, 4-ethoxy-4'-biphenylcarboxylic acid is explored for its role in polymer synthesis. Its functional groups allow it to act as a monomer or crosslinker in the formation of polymers with desirable thermal and mechanical properties. The incorporation of biphenyl units into polymer backbones can enhance material stability and performance at elevated temperatures .

Thermal Properties

Research has shown that polymers derived from biphenylcarboxylic acids exhibit improved thermal stability compared to their non-biphenyl counterparts. This property is particularly advantageous for applications requiring materials that can withstand high temperatures without degrading .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | High yield reactions |

| Medicinal Chemistry | Potential drug development | Enhanced potency through structural modifications |

| Materials Science | Polymer synthesis | Improved thermal stability |

Wirkmechanismus

The mechanism of action of 4-Ethoxy-4’-biphenylcarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Biphenylcarboxylic Acid Derivatives

Alkoxy-Substituted Derivatives

4-Methoxy-4'-biphenylcarboxylic Acid

- Molecular Formula : C₁₄H₁₂O₃

- Key Differences : The methoxy (-OCH₃) group is smaller than ethoxy, reducing steric hindrance and slightly increasing polarity.

- Applications : Used as an intermediate in synthesizing ferroelectric liquid crystals. Its shorter alkoxy chain may enhance crystallinity compared to the ethoxy analogue .

4-(Hexyloxy)-4'-biphenylcarboxylic Acid (CAS No. 59748-16-2)

- Molecular Formula : C₁₉H₂₂O₃

- Key Differences : The hexyloxy (-OC₆H₁₃) chain significantly increases hydrophobicity (LogP = ~5.2 estimated) and molecular weight (298.38 g/mol ).

- Applications : Longer chains improve thermal stability in liquid crystal displays (LCDs) but may reduce solubility in polar solvents .

4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic Acid (CAS No. 59748-15-1)

Table 1: Alkoxy-Substituted Derivatives Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| 4-Ethoxy-4'-biphenylcarboxylic acid | -OCH₂CH₃ | 242.27 | 416.5 | Liquid crystals, sensors |

| 4-Methoxy-4'-biphenylcarboxylic acid | -OCH₃ | 228.24 | ~400 (estimated) | Ferroelectric LC synthesis |

| 4-(Hexyloxy)-4'-biphenylcarboxylic acid | -OC₆H₁₃ | 298.38 | >450 | High-temperature LC phases |

Functional Group Variants

4-Cyano-4'-biphenylcarboxylic Acid

- Key Differences: The cyano (-CN) group is strongly electron-withdrawing, enhancing dipole interactions.

- Applications : Modifies liquid crystal alignment on ammonium-terminated surfaces, enabling optical transduction in biosensors .

4-Phosphono-4'-biphenylcarboxylic Acid (H₃BPPA)

- Key Differences : The phosphonate (-PO₃H₂) group enables robust coordination with metals (e.g., Zn, Cd).

- Applications : Forms hydrothermally stable coordination polymers for catalytic or sensing applications .

4'-Hydroxy-4-biphenylcarboxylic Acid (CAS No. 58574-03-1)

Table 2: Functional Group Variants Comparison

| Compound | Functional Group | Key Property | Application |

|---|---|---|---|

| 4-Ethoxy-4'-biphenylcarboxylic acid | -OCH₂CH₃ | Moderate polarity | Research-grade LC formulations |

| 4-Cyano-4'-biphenylcarboxylic acid | -CN | High dipole moment | Surface-alignment sensors |

| 4'-Hydroxy-4-biphenylcarboxylic acid | -OH | High acidity, H-bonding | Drug synthesis, MOFs |

Alkyl vs. Alkoxy Substituents

4'-Ethyl-4-biphenylcarboxylic Acid (CAS No. 5731-13-5)

- Molecular Formula : C₁₅H₁₄O₂

- Key Differences: The ethyl (-CH₂CH₃) group is non-polar, reducing solubility in aqueous media compared to ethoxy.

- Applications : Less common in LC applications but used in hydrophobic polymer additives .

Biologische Aktivität

4-Ethoxy-4'-biphenylcarboxylic acid (CAS No. 729-18-0) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- Chemical Structure : The compound features a biphenyl structure with an ethoxy group and a carboxylic acid functional group, which are critical for its biological activity.

The mechanism by which 4-ethoxy-4'-biphenylcarboxylic acid exerts its biological effects is primarily through:

- Enzyme Inhibition : The carboxylic acid moiety can interact with enzyme active sites, potentially inhibiting their function. This interaction is crucial in pathways related to inflammation and cancer progression.

- Receptor Binding : The biphenyl structure allows for π-π stacking interactions with various receptors, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that 4-ethoxy-4'-biphenylcarboxylic acid exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- HCT116 (colon cancer)

The compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The minimum inhibitory concentration (MIC) was found to be around 250 µg/mL for E. coli, suggesting potential as a therapeutic agent against bacterial infections .

Case Studies and Research Findings

- Case Study on Anticancer Properties :

-

Antimicrobial Efficacy Study :

- In a comparative study of various hydroxybenzoic acids, 4-ethoxy-4'-biphenylcarboxylic acid was shown to have superior antimicrobial activity compared to its analogs. It was particularly effective against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-4'-biphenylcarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A primary synthesis route involves Ullmann coupling or nucleophilic substitution reactions. For example, 4,4'-dihydroxybiphenyl can be alkylated with iodoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group. Optimization includes controlling reaction temperature (80–100°C), stoichiometric excess of iodoethane (1.2–1.5 eq), and inert atmosphere to prevent oxidation . Advanced routes may use Suzuki-Miyaura cross-coupling for biphenyl scaffold formation, followed by carboxylation via CO₂ insertion under palladium catalysis .

Q. What safety precautions are necessary when handling 4-Ethoxy-4'-biphenylcarboxylic acid in laboratory settings?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to avoid inhalation of fine particles. For respiratory protection, use NIOSH-certified P95 respirators during prolonged handling. Avoid skin contact by double-gloving and inspect gloves for integrity. Spills should be collected using non-reactive absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What solvents are suitable for dissolving 4-Ethoxy-4'-biphenylcarboxylic acid, and how does solubility impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF, and moderately in ethanol or acetone. Solubility tests (e.g., gravimetric analysis) should precede reaction planning. For recrystallization, ethanol/water mixtures (7:3 v/v) at elevated temperatures (60–70°C) yield high-purity crystals. Poor solubility may necessitate sonication or heating under reflux .

Q. What spectroscopic techniques are effective in identifying functional groups in 4-Ethoxy-4'-biphenylcarboxylic acid?

- Methodological Answer : Use FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups. ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.8 ppm) and ethoxy methylene (δ 1.3–1.4 ppm, triplet) and methyl (δ 3.9–4.1 ppm, quartet). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0974) .

Advanced Research Questions

Q. How can the thermal stability and decomposition products of 4-Ethoxy-4'-biphenylcarboxylic acid be analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ atmosphere (heating rate 10°C/min) reveals decomposition onset (~300°C). Coupled with differential scanning calorimetry (DSC), endothermic peaks indicate melting (220–225°C) . Pyrolysis-GC/MS identifies decomposition products (e.g., biphenyl fragments, CO₂). Stability under hydrothermal conditions (e.g., 120°C, 24 hrs) can be assessed via HPLC to monitor carboxyl group retention .

Q. What methodologies are employed to characterize the crystal structure of derivatives of 4-Ethoxy-4'-biphenylcarboxylic acid?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves dihedral angles between aromatic rings (e.g., 35.8° in phosphono-carboxylic derivatives) and intermolecular hydrogen bonding (O-H∙∙∙O). For polycrystalline samples, powder XRD (Cu-Kα radiation) compares experimental patterns with simulated data from Mercury software .

Q. How is 4-Ethoxy-4'-biphenylcarboxylic acid utilized in the development of coordination polymers with Group 12 elements?

- Methodological Answer : As a bifunctional linker, the carboxylate group chelates metals (Zn²⁺, Cd²⁺) in hydrothermal reactions (120°C, 72 hrs). Structural diversity is achieved by varying metal-ligand ratios (1:1 to 1:3). Topological analysis (e.g., sql nets) and porosity (BET surface area ~450 m²/g) are evaluated for gas storage applications .

Q. In what ways can 4-Ethoxy-4'-biphenylcarboxylic acid be functionalized to enhance its application in liquid crystal-based sensors?

- Methodological Answer : UV irradiation generates amphiphilic 4-cyano-4'-biphenylcarboxylic acid (CBA), which aligns at aqueous interfaces for pH-responsive sensing. Functionalization with azobenzene groups via diazo coupling enables photo-switching, monitored by polarized optical microscopy (POM) and differential interference contrast (DIC) imaging .

Notes on Data Consistency

- Melting Point Variations : Reported melting points range from 220–225°C to 296–299°C for hydroxy-substituted analogs , highlighting substituent effects. Always verify purity via HPLC (>98%) and DSC before experimental use.

- Solubility Conflicts : While ethanol and acetone are common solvents , discrepancies in solubility profiles may arise from crystallinity differences. Pre-saturation studies are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.